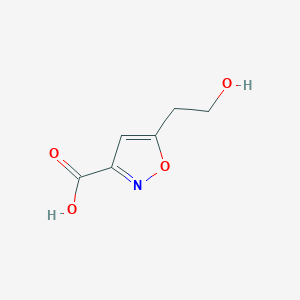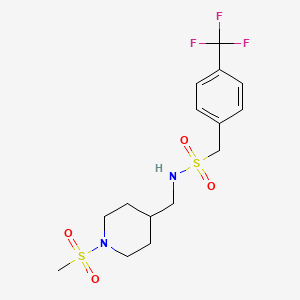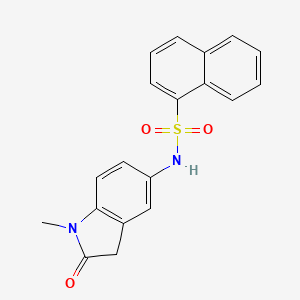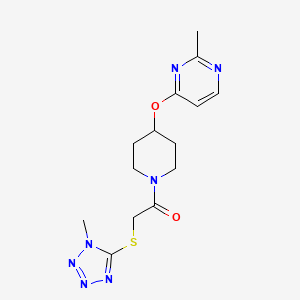![molecular formula C12H21F2NO4 B2943708 Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate CAS No. 1260637-27-1](/img/structure/B2943708.png)
Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of hexanoic acid and has a unique chemical structure that makes it a valuable tool for researchers studying various biological processes.
Applications De Recherche Scientifique
Neuroprotective Drug Development
Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a compound structurally related to Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate, was developed as a potential neuroprotective drug. It was labeled with C-11 for Positron Emission Tomography (PET) studies, indicating its ability to cross the brain-blood barrier and accumulate in several brain regions. This suggests its potential for neuroprotective applications and the study of brain disorders (Meixiang Yu et al., 2003).
Epigenetic Regulation
The conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA, a process crucial for epigenetic regulation, involves TET1 protein. This process highlights the importance of chemical compounds that can influence epigenetic marks, suggesting the potential application of compounds like this compound in epigenetic studies and therapies (M. Tahiliani et al., 2009).
Cardioprotective Agents
Discovery of malonyl-coenzyme A decarboxylase (MCD) inhibitors as a new class of cardioprotective agents points to the use of structurally complex molecules in cardiac therapy. Compounds with specific functional groups and fluoroalkyl chains, similar to this compound, have shown promise in improving cardiac efficiency and function in ischemic heart diseases, indicating their potential in developing treatments for heart conditions (Jie Cheng et al., 2006).
Radioligand Development for PET
The development of radioligands for PET, such as 5-Methoxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone-O-(2-aminoethyl)oxime, underscores the importance of fluorinated compounds in creating effective imaging agents for neurological studies. These agents can assess serotonin uptake sites in the human brain, suggesting the application of similar fluorinated compounds in diagnosing and studying psychiatric and neurodegenerative disorders (M. Matarrese et al., 1997).
Environmental and Reproductive Health
Investigations into the effects of Perfluoroalkyl Substances (PFASs) on human health, such as their impact on sperm DNA global methylation levels, highlight the importance of understanding the biological interactions of fluorinated compounds. Although not directly related, this research provides insights into how structurally complex fluorinated molecules, like this compound, might interact with biological systems, affecting reproductive health and potentially offering pathways for mitigating adverse effects (G. Leter et al., 2014).
Propriétés
IUPAC Name |
methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F2NO4/c1-11(2,3)19-10(17)15-8(9(16)18-5)6-7-12(4,13)14/h8H,6-7H2,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVMYUNTPLCRQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(C)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-5-carboxamide](/img/structure/B2943629.png)
![2,4-dichloro-5-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2943630.png)

![2-[2-(Diethylamino)ethoxy]benzonitrile](/img/structure/B2943636.png)





![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2943644.png)

![8-(4-Chlorophenyl)-5-(2-methoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2943646.png)

